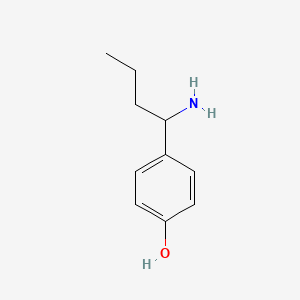

4-(1-Aminobutyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(1-aminobutyl)phenol |

InChI |

InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3 |

InChI Key |

RRGAECZKODLMST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Contextualization Within Aminoalkylphenol Chemistry

Aminoalkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with an aminoalkyl group. ontosight.aidrugbank.com This structural motif imparts a unique combination of properties, including the slightly acidic nature of the phenolic hydroxyl group and the basicity of the amino group. ontosight.aicymitquimica.com These functional groups allow aminoalkylphenols to participate in a variety of chemical reactions and to exhibit diverse biological activities. nih.govmdpi.com

The position of the aminoalkyl group on the phenol ring, as well as the nature of the alkyl chain and the amine, significantly influences the compound's physical and chemical properties. For instance, the presence of these functional groups can facilitate hydrogen bonding, which affects solubility and reactivity. ontosight.aicymitquimica.com The aminoalkylphenol class has garnered considerable interest due to the biological activities exhibited by many of its members, which include antimicrobial and antioxidant properties. nih.govdergipark.org.tr

4-(1-Aminobutyl)phenol (B6149381), with its specific arrangement of a butylamine (B146782) group at the para position of the phenol ring, is a key member of this family. chembk.com Its structure provides a foundation for the synthesis of a wide array of derivatives with potential applications in various fields of chemical and pharmaceutical research. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15NO chembk.com |

| Molar Mass | 165.23 g/mol chembk.com |

| Appearance | Colorless to yellow oil or white to yellow solid dergipark.org.tr |

This table presents key physicochemical properties of this compound.

Historical Trajectories in Synthetic Methodologies

The synthesis of aminoalkylphenols has evolved over time, with various methods being developed to achieve these structures. One of the classical and widely utilized methods for preparing similar structures is the Mannich reaction. This multicomponent reaction typically involves the aminoalkylation of an acidic proton located on a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine.

More contemporary approaches have focused on developing more efficient and versatile synthetic routes. The Petasis reaction, a multicomponent reaction between an aldehyde, a secondary amine, and a boronic acid, has emerged as a powerful tool for the synthesis of aminoalkylphenols. dergipark.org.tr Notably, this reaction can sometimes be performed without a catalyst, offering a greener and more atom-economical approach. dergipark.org.tr

Another significant advancement in the synthesis of chiral aminoalkylphenols involves the use of conventional organic transformations such as the Mitsunobu reaction, Eschweiler-Clarke N-methylation, and the demethylation of anisoles. tubitak.gov.trtubitak.gov.tr These methods have been successfully employed to prepare enantiopure 1,4-aminoalkylphenols, highlighting the progress in asymmetric synthesis within this compound class. tubitak.gov.trtubitak.gov.tr For instance, the synthesis of chiral 1,4-aminoalkylphenols has been achieved starting from a chiral secondary alcohol, demonstrating the ability to control stereochemistry, which is crucial for many applications, particularly in medicinal chemistry. tubitak.gov.trtubitak.gov.tr

Significance As a Privileged Scaffold in Modern Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new bioactive compounds. mdpi.comcolumbia.edu The 4-(1-aminobutyl)phenol (B6149381) structure fits this description due to the presence of both a hydrogen-bond-donating phenolic hydroxyl group and a basic amino group, which can be readily modified. frontiersin.orgnih.gov

This dual functionality allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. This modularity is highly advantageous in combinatorial chemistry and library synthesis, where the goal is to rapidly generate a diverse set of compounds for biological screening. acs.org The ability to create libraries of this compound derivatives makes it a valuable tool in the search for new therapeutic agents. nih.gov

The phenol (B47542) and amine moieties also provide handles for further chemical transformations, allowing for the construction of more complex molecular architectures. chemimpex.com This versatility has led to the use of aminoalkylphenol-based structures in the development of agents targeting a variety of biological systems. nih.gov

Current Research Landscape and Emerging Trends in Its Chemistry

Chemo- and Regioselective Synthetic Strategies

The selective functionalization of the phenol (B47542) nucleus, particularly at the para-position, while managing the reactivity of the hydroxyl and amino groups, is a significant challenge. Modern synthetic methods have been developed to address these issues of chemo- and regioselectivity.

Direct C-H functionalization of phenols is an atom-economical and efficient strategy for synthesizing substituted phenols. One notable method is the electrochemical Ritter-type C-H amination. This approach has been successfully employed for the para-selective amination of phenol to produce paracetamol. organic-chemistry.org The reaction proceeds in an undivided electrochemical cell, utilizing acetonitrile (B52724) as both the solvent and the nitrogen source. organic-chemistry.org Under these catalyst- and oxidant-free conditions, the phenol undergoes anodic oxidation to generate a reactive carbocation, which then undergoes a Ritter-type amidation, leading to para-functionalization. organic-chemistry.org This method's high regioselectivity for the para-position makes it a potentially valuable strategy for the synthesis of 4-aminophenol (B1666318) derivatives. organic-chemistry.org

Another approach involves the use of directing groups to control the regioselectivity of C-H functionalization. For instance, copper-catalyzed direct amination of phenol derivatives has been achieved with the assistance of a phenanthroline-based bidentate auxiliary. acs.orgacs.org While this specific method has been shown to favor the formation of o-aminophenols, the principle of using a directing group to achieve regioselectivity is a key concept in the synthesis of substituted phenols. acs.orgacs.org

Multi-component reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules from simple starting materials in a single step. The Mannich reaction, a classic MCR, is particularly relevant for the synthesis of aminoalkyl phenols. nih.govtandfonline.com This reaction typically involves the condensation of a phenol, an amine, and an aldehyde. nih.gov For the synthesis of a this compound analog, a three-component reaction between a phenol, butyraldehyde, and ammonia (B1221849) or an ammonia equivalent could be envisioned.

Research has demonstrated the one-pot synthesis of various aminoalkyl phenols using this approach. For example, the reaction of phenols with aldehydes and 2-aminopyridine (B139424) under solvent-free conditions has been shown to produce 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives in good to high yields. nih.gov The regioselectivity of the Mannich reaction with phenols is often directed to the ortho position due to hydrogen bonding between the phenolic hydroxyl group and the intermediate imine. researchgate.net However, by blocking the ortho positions or by using specific catalysts, para-selectivity can be achieved.

The following table summarizes the yields of various aminoalkyl phenols synthesized via a one-pot Mannich-type reaction:

| Aldehyde | Phenol | Product | Yield (%) |

| Benzaldehyde (B42025) | 2-Cresol | 2-(Amino(phenyl)methyl)-6-methylphenol | 92 |

| 4-Chlorobenzaldehyde | 2-Cresol | 2-(Amino(4-chlorophenyl)methyl)-6-methylphenol | 95 |

| 4-Nitrobenzaldehyde | 2-Cresol | 2-(Amino(4-nitrophenyl)methyl)-6-methylphenol | 97 |

| Benzaldehyde | 3-Cresol | 2-(Amino(phenyl)methyl)-5-methylphenol | 85 |

| 4-Chlorobenzaldehyde | 3-Cresol | 2-(Amino(4-chlorophenyl)methyl)-5-methylphenol | 88 |

Data sourced from a study on one-pot aminoalkylation of active phenol compounds. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The 1-aminobutyl group in this compound contains a stereocenter, making the development of asymmetric synthetic methods crucial for obtaining enantiomerically pure forms of this compound and its derivatives.

A significant advancement in the asymmetric synthesis of chiral benzylic amines is the copper-catalyzed enantioselective aza-Friedel-Crafts reaction. This reaction occurs between phenols and N-sulfonyl aldimines to provide chiral secondary benzylic amines with high yields and excellent enantioselectivities. nih.gov The use of a chiral copper(II) catalyst is key to controlling the stereochemical outcome of the reaction. nih.gov This methodology has shown particular effectiveness in installing an enantioenriched chiral secondary amine-bearing carbon ortho to the phenolic hydroxyl group. nih.gov While this provides ortho-substituted products, modifications to the catalyst and reaction conditions could potentially influence the regioselectivity towards the para-position.

The table below illustrates the scope of the copper-catalyzed enantioselective aza-Friedel-Crafts reaction with various phenols:

| Phenol | Imine | Yield (%) | Enantiomeric Excess (ee, %) |

| 2,5-Dimethylphenol | N-Sulfonyl alkyl imine | 95 | 99 |

| 2,3,5-Trimethylphenol | N-Sulfonyl alkyl imine | 94 | 99 |

| 2-Naphthol | N-Sulfonyl alkyl imine | 90 | 98 |

| Phenol | N-Sulfonyl alkyl imine | 30 | 96 |

Data from a study on copper-catalyzed enantioselective aza-Friedel-Crafts addition of phenols to N-sulfonyl aldimines. nih.gov

Chiral auxiliaries have been instrumental in asymmetric synthesis. In the context of aminophenols, chiral aminophenol ligands themselves have been utilized to induce asymmetry in various reactions. google.com For instance, chiral aminophenol ligands have been applied in the asymmetric addition of diethyl zinc to aromatic aldehydes, achieving high enantioselectivity. google.com This highlights the potential of using a chiral aminophenol derivative as a starting material or as a ligand to direct the stereoselective synthesis of more complex molecules. The synthesis of chiral bidentate (phosphinophenyl)benzoxazine P,N-ligands from highly enantiomer-enriched 2-(1-aminoalkyl)phenols further underscores the utility of these chiral building blocks. unige.ch

Chemoenzymatic methods offer a green and highly selective approach to chiral molecules. For example, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has been shown to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, yielding N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess. nih.gov These products can then be converted into chiral dihydrobenzoxazinones. nih.gov While this specific example focuses on 2-aminophenols, the principle of using enzymes to catalyze stereoselective C-N bond formation is a promising avenue for the asymmetric synthesis of a variety of aminophenol derivatives.

Another strategy involves the enantioselective synthesis of primary amines through the addition of Grignard reagents to stereogenic N-(α-phenyl-β-(benzyloxy)ethyl)nitrones. acs.org This method allows for the construction of a chiral amine center with high diastereoselectivity, which can subsequently be deprotected to reveal the primary amine.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of alternative reaction media, maximizing atom economy, and designing benign catalytic systems.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis:

One promising approach for the synthesis of alkylaminophenols is the Petasis Borono-Mannich (PBM) reaction, a three-component reaction involving a carbonyl compound (like salicylaldehyde), an amine, and a boronic acid. nih.govacs.orgtuni.fiwikipedia.orgmdpi.comorganic-chemistry.orgcore.ac.uknih.gov Research has demonstrated that this reaction can be carried out under solvent-free conditions, often facilitated by heat or mechanochemical methods like ball milling. nih.gov These solvent-less approaches offer significant advantages by reducing solvent waste, simplifying product purification, and often leading to shorter reaction times and high yields. For the synthesis of this compound, a hypothetical solvent-free PBM reaction could involve 4-hydroxybenzaldehyde (B117250), butylamine (B146782), and a suitable boronic acid.

Aqueous Medium Syntheses:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Reductive amination, a key method for amine synthesis, has been successfully performed in aqueous media. beilstein-journals.orgmasterorganicchemistry.comuni-bayreuth.ded-nb.infonih.gov This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the target amine. For the synthesis of this compound, this would involve the reaction of 4-hydroxybutyrophenone with ammonia in an aqueous solution, using a suitable reducing agent that is stable and effective in water, such as zinc powder in an alkaline medium. beilstein-journals.org The use of aqueous ammonia is particularly advantageous as it is an easy-to-handle source of the amine group. d-nb.info

The following table summarizes green synthetic approaches applicable to the synthesis of this compound analogs.

| Reaction Type | Reactants | Solvent/Conditions | Product Type | Reference |

| Petasis Borono-Mannich | Salicylaldehydes, secondary amines, boronic acids | Solvent-free, heating | Alkylaminophenols | nih.gov |

| Reductive Amination | Benzaldehyde, benzylamine | Water, Zinc dust, NaOH | Secondary amines | beilstein-journals.org |

| Reductive Amination | Aldehydes/Ketones, Aqueous Ammonia | Water, Iron catalyst, H₂ | Primary amines | d-nb.info |

Interactive Data Table: Green Synthetic Approaches for Aminophenol Analogs

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ingentaconnect.comchembam.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. The E-factor (Environmental Factor) is another metric that quantifies the amount of waste produced per unit of product. chembam.comresearchgate.net

The Petasis Borono-Mannich reaction is inherently atom-economical as it is a multi-component reaction where three different molecules combine to form a single product with minimal byproducts. mdpi.comnih.gov To illustrate, a hypothetical atom economy calculation for the synthesis of this compound via a PBM-type reaction is presented below.

Hypothetical Atom Economy Calculation for the Synthesis of this compound via Petasis Reaction:

Reactants:

4-hydroxybenzaldehyde (C₇H₆O₂) - Molar Mass: 122.12 g/mol

Propylamine (C₃H₉N) - Molar Mass: 59.11 g/mol

Vinylboronic acid (C₂H₅BO₂) - Molar Mass: 71.86 g/mol

Product:

this compound (C₁₀H₁₅NO) - Molar Mass: 165.23 g/mol

Byproducts: In an ideal PBM reaction, the main byproduct would be related to the boronic acid residue after the transfer of the organic group. For simplicity in this hypothetical calculation, we consider the ideal case where the primary byproduct is boric acid (H₃BO₃), although the actual byproducts can be more complex.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (165.23 / (122.12 + 59.11 + 71.86)) x 100 ≈ 65.3%

The following table outlines the parameters for a hypothetical atom economy calculation for a PBM synthesis of this compound.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 4-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| Propylamine | C₃H₉N | 59.11 | Reactant |

| Vinylboronic acid | C₂H₅BO₂ | 71.86 | Reactant |

| This compound | C₁₀H₁₅NO | 165.23 | Product |

Interactive Data Table: Atom Economy Calculation Parameters

Design of Environmentally Benign Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process. The design of environmentally benign catalysts focuses on using non-toxic, recyclable, and highly efficient catalytic systems.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. Transaminases, in particular, are promising biocatalysts for the synthesis of chiral amines. diva-portal.orgresearchgate.nettdx.catresearchgate.netnih.gov The synthesis of analogs such as (S)-3-(1-aminoethyl)phenol has been demonstrated using transaminases, achieving high enantiomeric excess. diva-portal.org A patent has also mentioned the potential for transaminase-catalyzed synthesis of 4-(1-aminopropyl)phenol (B1274174) and 4-(3-aminobutyl)phenol, indicating the feasibility of this approach for the target compound and its analogs. mdpi.com The use of transaminases offers a green route to enantiomerically pure this compound, which is often a requirement for pharmaceutical applications.

Heterogeneous and Recyclable Catalysts:

Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com For the synthesis of alkylaminophenols via the Petasis reaction, chitosan, a biodegradable and renewable biopolymer, has been shown to be a highly efficient and reusable catalyst. researchgate.net Other recyclable catalysts include metal nanoparticles supported on materials like titania or those protected by N,N-dimethylformamide (DMF), which have shown high activity and recyclability in related reactions. nih.gov For reductive amination, reusable nanostructured iron and cobalt catalysts have been developed, which are based on earth-abundant and less toxic metals. uni-bayreuth.ded-nb.info

The table below provides examples of environmentally benign catalytic systems relevant to the synthesis of this compound.

| Catalyst Type | Specific Example | Reaction Type | Advantages | Reference |

| Biocatalyst | Transaminase (e.g., from Vibrio fluvialis) | Asymmetric synthesis of amines | High enantioselectivity, mild conditions, aqueous media | diva-portal.orgnih.gov |

| Biopolymer | Chitosan | Petasis Borono-Mannich | Renewable, biodegradable, recyclable | researchgate.net |

| Nanoparticle | DMF-protected Cobalt Nanoparticles | Hydrosilylation (relevant to C-C bond formation) | Recyclable, high activity | nih.gov |

| Supported Metal | Iron on Nitrogen-doped Carbon | Reductive Amination | Earth-abundant metal, reusable | d-nb.info |

Interactive Data Table: Environmentally Benign Catalytic Systems

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the benzene (B151609) ring is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pairs of electrons can be delocalized into the aromatic system, increasing the ring's nucleophilicity, particularly at the ortho and para positions. byjus.comucalgary.ca

Due to the strong activating and directing effect of the hydroxyl group, this compound is highly susceptible to electrophilic aromatic substitution. ucalgary.ca The hydroxyl group directs incoming electrophiles to the positions ortho and para relative to itself. Since the para position is already occupied by the 1-aminobutyl group, electrophilic substitution occurs exclusively at the two ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions for phenols include nitration and halogenation. byjus.com For this compound, these reactions would be expected to yield 2-substituted or 2,6-disubstituted products depending on the reaction conditions. For instance, treatment with dilute nitric acid at low temperatures would likely produce a mixture of 2-nitro-4-(1-aminobutyl)phenol and 6-nitro-4-(1-aminobutyl)phenol. byjus.com With more vigorous conditions, such as using concentrated nitric acid, disubstitution to form 2,6-dinitro-4-(1-aminobutyl)phenol could occur. byjus.com Similarly, halogenation with bromine in a non-polar solvent would yield monobrominated products at the ortho positions, while reaction with bromine water would likely lead to the formation of 2,6-dibromo-4-(1-aminobutyl)phenol. byjus.comyoutube.com

| Reaction | Reagents | Expected Major Product(s) |

| Mononitration | Dilute HNO₃, 298 K | 2-Nitro-4-(1-aminobutyl)phenol |

| Dinitration | Concentrated HNO₃, H₂SO₄ | 2,6-Dinitro-4-(1-aminobutyl)phenol |

| Monobromination | Br₂ in CCl₄, low temp. | 2-Bromo-4-(1-aminobutyl)phenol |

| Dibromination | Bromine water | 2,6-Dibromo-4-(1-aminobutyl)phenol |

This table presents expected products based on general phenol reactivity.

The phenolic hydroxyl group can act as a nucleophile, participating in reactions such as O-alkylation, O-acylation, and etherification. mdpi.com

O-Alkylation and Etherification: A common method for forming ethers from phenols is the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the phenol with a strong base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide via an Sₙ2 mechanism to form an ether. masterorganicchemistry.com For this compound, this would result in an alkoxy group on the benzene ring. It is important to note that the primary amine must be protected beforehand, as it can also be alkylated.

O-Acylation: The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. ucalgary.ca The reaction proceeds via nucleophilic acyl substitution. For example, reacting this compound with acetyl chloride would yield 4-(1-aminobutyl)phenyl acetate. Under conditions of kinetic control, O-acylation is favored over C-acylation (a Friedel-Crafts reaction). ucalgary.ca The Mitsunobu reaction also provides a mild method for the conversion of alcohols to esters. organic-chemistry.org

| Transformation | Typical Reagents | Product Type |

| O-Alkylation | 1. NaH; 2. R-X (Alkyl halide) | Alkoxybenzene derivative |

| O-Acylation | Acyl chloride (RCOCl), Pyridine | Phenyl ester derivative |

| Etherification | Varies (e.g., Mitsunobu: PPh₃, DEAD, R-OH) | Ether derivative |

This table outlines general synthetic routes. Substrate-specific conditions may vary. The amine group may require protection.

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The hydroxyl group is an effective directing metalation group (DMG). organic-chemistry.org In principle, after protecting the acidic phenolic proton (e.g., as a methoxymethyl (MOM) ether or other suitable group), treatment with a strong organolithium base (like n-BuLi or s-BuLi) would result in deprotonation at the ortho position (C2 or C6) to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

A significant challenge in the DoM of this compound is the presence of the primary amine, which contains acidic protons and can be deprotonated or coordinate with the lithium base. Therefore, for successful DoM directed by the hydroxyl group (or its protected form), the primary amine would typically require a protecting group, such as a tert-butoxycarbonyl (Boc) group, which is stable to the lithiation conditions.

Reactivity of the Primary Amine Moiety

The primary amine (-NH₂) in the butyl side chain is a nucleophilic and basic center. masterorganicchemistry.com Its reactivity is distinct from that of the aromatic portion of the molecule.

The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile. masterorganicchemistry.com It can readily participate in nucleophilic substitution reactions with alkyl halides. libretexts.org However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

The nucleophilicity of the amine allows it to open epoxides and react with other electrophilic species. The outcome of reactions involving both the amine and the phenolic hydroxyl group can often be controlled by adjusting the pH. In acidic conditions, the amine is protonated to form an ammonium salt, which is non-nucleophilic. researchgate.net In strongly basic conditions, the phenol is deprotonated to the phenoxide, a potent nucleophile. researchgate.net

Amide Formation: Primary amines react with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form amides. researchgate.net This is a robust and common transformation. The reaction of this compound with an acyl chloride would yield an N-acyl derivative. To ensure selective reaction at the amine, the phenolic hydroxyl may be protected or the reaction can be run under conditions that favor N-acylation.

Imine Formation: Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases). libretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org The optimal pH for imine formation is typically mildly acidic (around 4-5) to facilitate both protonation of the carbonyl and prevent complete protonation of the amine nucleophile. libretexts.orglibretexts.org For example, reacting this compound with benzaldehyde would produce an imine derivative.

| Reaction | Reagents | Functional Group Formed |

| Amide Synthesis | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) |

| Imine Synthesis | Aldehyde (R'CHO) or Ketone (R'R''CO), acid catalyst | Imine (-N=CHR' or -N=CR'R'') |

This table summarizes characteristic reactions of the primary amine moiety.

Cross-Coupling Reactions Involving the Amino Group

The primary amino group in this compound serves as a key handle for constructing new carbon-nitrogen bonds through various cross-coupling methodologies. Palladium-catalyzed reactions are particularly prominent in this regard, offering efficient ways to form aryl amines.

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.orgcatalysis.blog This reaction is exceptionally versatile, allowing for the coupling of a wide array of amine and aryl partners under relatively mild conditions. catalysis.blog The catalytic cycle generally proceeds through oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, typically a bulky electron-rich phosphine (B1218219), is critical to prevent side reactions and promote efficient coupling. wikipedia.orgorganic-chemistry.org

While no specific studies detailing the Buchwald-Hartwig amination of this compound were found, a representative reaction with an aryl bromide can be proposed. The conditions would typically involve a palladium precursor, a suitable phosphine ligand, and a base.

Table 1: Representative Conditions for Buchwald-Hartwig Amination This table is illustrative, based on typical conditions for primary alkylamine coupling.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-90 |

| PdCl₂(dppf) / K₃PO₄ | Toluene/H₂O | 90 | 65-85 |

More recently, methodologies have emerged that merge the mechanistic pathways of Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. An "aminative Suzuki-Miyaura coupling" has been developed that utilizes a formal nitrene insertion into a palladium-carbon bond, ultimately forming a C-N-C linked diaryl amine from aryl halide and boronic acid starting materials. snnu.edu.cn This expands the toolkit for creating complex amine architectures from common precursors.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound and its derivatives makes them ideal substrates for intramolecular cyclization reactions to form various heterocyclic scaffolds. These reactions often proceed by forming an intermediate from the aminobutyl side chain, which then undergoes an electrophilic attack on the electron-rich phenol ring.

A classic and highly relevant transformation is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which subsequently undergoes an intramolecular electrophilic substitution to close the ring, typically yielding a tetrahydroisoquinoline or tetrahydro-β-carboline. wikipedia.org The aminobutyl group of this compound positions the nitrogen appropriately for such a cyclization onto the phenolic ring, especially when the phenol is activated. While the phenyl ring is less nucleophilic than an indole, the reaction can be driven under harsher conditions with strong acids. wikipedia.org A vinylogous extension of the Pictet-Spengler reaction has been successfully applied to 4-(2-aminoethyl)coumarins, which possess a similar activated aromatic system, to produce complex spirocyclic adducts. nih.gov

Table 2: Pictet-Spengler Condensations of a 4-(2-aminoethyl)coumarin with Various Ketones Data adapted from related studies on coumarin (B35378) derivatives to illustrate reaction scope. nih.gov

| Coumarin Reactant | Ketone | Conditions | Yield (%) |

|---|---|---|---|

| 7-amino-4-(2-aminoethyl)coumarin | Acetone | HCl, Ethanol, Reflux | 85 |

| 7-amino-4-(2-aminoethyl)coumarin | Cyclohexanone | HCl, Ethanol, Reflux | 91 |

| 9-(2-aminoethyl)-...-pyrano[2,3-f]... | 1-Methylpiperidin-4-one | HCl, Ethanol, Reflux | 72 |

| 9-(2-aminoethyl)-...-pyrano[2,3-f]... | 5α-Androstan-17β-ol-3-one | HCl, Ethanol, Reflux | 63 |

Other metal-catalyzed intramolecular cyclizations are also prevalent for related structures. For instance, rhodium(I) can catalyze the cyclization of o-alkynyl phenols and anilines, proceeding through a 5-endo cyclization to form a key aryl-rhodium intermediate that can be trapped intermolecularly. acs.org Similarly, palladium(II)-catalyzed oxidative cyclizations of phenols onto unactivated olefins provide an efficient route to dihydrobenzofurans. nih.gov

Elucidating the transient species, or reaction intermediates, that form during a transformation is fundamental to understanding the reaction mechanism. For the reactions involving this compound and its analogues, several key intermediates have been proposed or identified.

In the Pictet-Spengler reaction , the condensation of the primary amine with an aldehyde under acidic conditions generates a crucial iminium ion intermediate . The electrophilicity of this iminium ion is the driving force for the subsequent ring-closing attack by the nucleophilic aromatic ring. wikipedia.org

For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the mechanism proceeds through a series of well-defined organometallic intermediates. The catalytic cycle involves a Pd(II)-aryl-halide oxidative addition complex and a subsequent Pd(II)-amido complex formed after deprotonation of the coordinated amine. The final product is released via reductive elimination from this amido complex. wikipedia.org

In other metal-catalyzed cyclizations, different intermediates are invoked. Ruthenium-catalyzed cross-coupling of phenols is proposed to proceed via an η⁵-phenoxo complex , which activates the otherwise robust C-O bond. rsc.org In rhodium-catalyzed cyclizations of o-alkynylphenols, an aryl-rhodium species is formed after the initial intramolecular addition, which serves as the key intermediate for further functionalization. acs.org

Table 3: Key Reaction Intermediates in Relevant Transformations

| Reaction Type | Proposed Key Intermediate | Role of Intermediate |

|---|---|---|

| Pictet-Spengler | Iminium Ion | Electrophile for intramolecular aromatic substitution |

| Buchwald-Hartwig Amination | Pd(II)-Amido Complex | Precursor to reductive elimination to form C-N bond |

| Ru-catalyzed Phenol Coupling | η⁵-Phenoxo Complex | Activates the phenolic C-O bond for cleavage |

| Rh-catalyzed Alkyne Cyclization | Aryl-Rhodium Species | Nucleophile for subsequent intermolecular reaction |

When a reaction can proceed via two or more pathways to yield different products, the product distribution can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable (i.e., has the lowest Gibbs free energy). nih.gov Typically, lower temperatures and shorter reaction times favor the kinetic product, whereas higher temperatures and longer reaction times, which allow for equilibration, favor the thermodynamic product. nih.gov

This principle is well-illustrated in the synthesis of substituted aminophenol derivatives. In a study on the Diels-Alder construction of regiodifferentiated meta-amino phenols, researchers found that deprotonation of a cyclic vinylogous amide could lead to two distinct regioisomeric dienes. acs.org The formation of these dienes was governed by kinetic versus thermodynamic control.

Deprotonation with lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) preferentially formed the kinetic diene . acs.org In contrast, using the same base but allowing the reaction to warm to room temperature, or using a different base like lithium diisopropylamide (LDA), led to the formation of the more stable thermodynamic diene . acs.org These isomeric dienes then went on to react differently, yielding distinct regioisomers of the final aminophenol product, demonstrating how reaction conditions can dictate the final chemical structure.

Table 4: Kinetic vs. Thermodynamic Control in the Formation of Isomeric Dienes from a Cyclic Vinylogous Amide Data adapted from a study on meta-amino phenol synthesis. acs.org

| Conditions | Product Type | Ratio (Kinetic : Thermodynamic) |

|---|---|---|

| LiHMDS, THF, -78 °C, 1 h | Kinetic | >10 : 1 |

| LiHMDS, THF, -78 °C to 23 °C, 1 h | Thermodynamic | 1 : 3.5 |

| LDA, THF, -78 °C, 1 h | Thermodynamic | 1 : 2.7 |

Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

Modern analytical methods are indispensable for unraveling the complex mechanisms of the reactions involving this compound and its analogues. A combination of in-situ spectroscopy, which monitors reactions in real-time, and isotopic labeling, which tracks the fate of specific atoms, provides deep mechanistic insight.

In-situ spectroscopic techniques allow for the real-time observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. This provides invaluable kinetic and mechanistic data. acs.org Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose. thieme-connect.com

For instance, the reduction of an imine, a key intermediate in reactions like the Pictet-Spengler synthesis, can be monitored effectively using in-situ IR spectroscopy. A study on the reduction of 2-((phenylimino)methyl)phenol with sodium borohydride (B1222165) demonstrated this capability. tandfonline.com By monitoring the disappearance of the characteristic C=N stretching vibration of the imine and the appearance of bands corresponding to the amine product, the reaction progress could be tracked continuously.

Table 5: In-Situ IR Monitoring of the Reduction of 2-((phenylimino)methyl)phenol Data adapted from a study monitoring an imine reduction. tandfonline.com

| Time (min) | Imine C=N Stretch (cm⁻¹) Intensity | Amine N-H Bend (cm⁻¹) Intensity | Reaction Progress |

|---|---|---|---|

| 0 | Strong (at ~1615 cm⁻¹) | Absent | Start |

| 15 | Moderate | Weak (at ~1510 cm⁻¹) | Ongoing |

| 30 | Weak | Moderate | Near Completion |

| 60 | Absent | Strong | Complete |

Similarly, in-situ NMR provides detailed structural information on all soluble species throughout a reaction, enabling the identification of transient intermediates and the determination of reaction kinetics with high precision. acs.org

Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a chemical reaction. wikipedia.org By replacing an atom (e.g., ¹²C, ¹H) with one of its heavier isotopes (e.g., ¹³C, ²H/D), its position in the products and intermediates can be determined using mass spectrometry (MS) or NMR spectroscopy, thereby clarifying reaction pathways. wikipedia.org

The phenol moiety of this compound is a prime candidate for such studies. For example, the mechanism of phenol degradation via UV/TiO₂ photocatalysis was investigated using phenol specifically labeled with carbon-13 at the C-1 position (the carbon bearing the hydroxyl group). up.ac.za As the reaction proceeded, intermediates were identified by GC-MS. The presence of the ¹³C label in specific fragments of these intermediates allowed researchers to confirm the degradation pathway. The initial step was hydroxylation of the aromatic ring, leading to intermediates like hydroquinone (B1673460) and catechol, which retained the ¹³C label, before the ring was cleaved. up.ac.za

Another common application is deuterium (B1214612) labeling. The study of phenol in deuterated water (D₂O) shows a rapid exchange of the hydroxyl proton for deuterium, forming C₆H₅OD. wikipedia.org This indicates the lability of the phenolic proton and its readiness to participate in exchange reactions, a key mechanistic step in many acid- or base-catalyzed processes.

Table 6: Use of Phenol-1-¹³C in Tracking Photocatalytic Degradation Intermediates Illustrative data based on mechanistic studies of phenol. up.ac.za

| Intermediate Identified | Molecular Ion (m/z) with ¹²C | Observed Molecular Ion (m/z) with ¹³C Label | Mechanistic Implication |

|---|---|---|---|

| Catechol | 110 | 111 | Hydroxylation occurs on the ring, C-O bond is intact |

| Hydroquinone | 110 | 111 | Hydroxylation occurs on the ring, C-O bond is intact |

| Benzoquinone | 108 | 109 | Oxidation of dihydroxy intermediate |

Transition State Calculations and Potential Energy Surface Analysis

The theoretical investigation of reaction mechanisms through computational chemistry offers profound insights into the reactivity of molecules like this compound. Transition state (TS) calculations and the analysis of the corresponding potential energy surface (PES) are central to understanding the energetic and geometric trajectory of a chemical transformation at the molecular level. wayne.edu

A potential energy surface is a multidimensional mathematical construct that describes the energy of a chemical system as a function of the positions of its constituent atoms. libretexts.org In essence, it provides a landscape of all possible geometries of the molecule, where valleys represent stable or metastable species (reactants, intermediates, and products) and mountain passes correspond to transition states. wayne.edu The transition state is specifically defined as a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy pathway, known as the reaction coordinate, between reactants and products. researchgate.netgithub.io

The study of a chemical reaction using a PES requires the calculation of the system's energy for all relevant atomic arrangements. libretexts.org Quantum mechanical methods, particularly Density Functional Theory (DFT), have become standard tools for this purpose, offering a balance between computational cost and accuracy for studying organic molecules. baranlab.org To investigate a potential reaction involving this compound, such as the oxidation of the phenol group or electrophilic substitution on the aromatic ring, computational chemists would first optimize the geometries of the reactants and products to locate their positions in the energy minima of the PES. baranlab.orglibretexts.org

Following the identification of the starting and ending points of the reaction, a search for the transition state structure is conducted. github.io Various algorithms exist to locate this saddle point. Once a candidate TS structure is found, it must be verified through a vibrational frequency analysis. A genuine transition state is characterized by having precisely one imaginary frequency in its vibrational spectrum, which corresponds to the atomic motion along the reaction coordinate that leads from reactants to products. github.io The energy difference between the transition state and the reactants provides the activation energy (barrier height), a critical parameter for determining the reaction rate. github.io

Further analysis involves calculating the Intrinsic Reaction Coordinate (IRC). An IRC calculation maps the reaction path from the transition state down the steepest descent slope to both the reactant and product minima, confirming that the identified TS indeed connects the desired species. github.io This detailed path provides a granular view of the changes in bond lengths, angles, and energy throughout the transformation.

For a molecule such as this compound, these computational studies could elucidate the regioselectivity of electrophilic aromatic substitution, explaining the preference for substitution at the ortho position relative to the hydroxyl group, which is a strong activating group. libretexts.org They could also be used to compare the energy barriers for different competing reaction pathways, such as reactions at the amino group versus the phenol ring, providing a theoretical basis for predicting the major product under specific conditions.

The data below is presented in an illustrative table to demonstrate the typical results obtained from transition state calculations for a hypothetical reaction, such as the initial step of oxidation. The values are representative and show the kind of detailed energetic and geometric information that such a study would yield.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 23.5 kcal/mol | The Gibbs free energy difference between the transition state and the reactants. |

| Enthalpy of Activation (ΔH‡) | 16.8 kcal/mol | The enthalpy difference between the transition state and the reactants. |

| Imaginary Frequency | -350.4 cm⁻¹ | The single imaginary vibrational frequency of the transition state, confirming it as a true saddle point. github.io |

| Key TS Bond Distance (e.g., O-H) | 1.25 Å | An example of a critical bond length in the transition state structure during a hypothetical oxidation. |

| Key TS Bond Distance (e.g., C-O) | 1.30 Å | An example of a critical bond length in the transition state structure during a hypothetical oxidation. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.

Based on established chemical shift principles for substituted phenols and alkylamines, the expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like CDCl₃ or DMSO-d₆ can be predicted. libretexts.org The aromatic protons would appear as two distinct doublets (an AA'BB' system) in the range of δ 6.5-7.5 ppm. libretexts.org The methine proton (CH-NH₂) would be found around δ 3.5-4.5 ppm, while the aliphatic protons of the butyl chain would resonate further upfield (δ 0.8-2.0 ppm). libretexts.org The phenolic -OH and amine -NH₂ protons are exchangeable and their signals can vary in position and may appear as broad singlets. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2, H-6 | 7.0 - 7.3 (d) | 128.0 - 130.0 |

| H-3, H-5 | 6.6 - 6.9 (d) | 115.0 - 117.0 |

| H-1' | 3.5 - 4.5 (m) | 55.0 - 65.0 |

| H-2' | 1.5 - 1.9 (m) | 35.0 - 45.0 |

| H-3' | 1.2 - 1.5 (m) | 18.0 - 25.0 |

| H-4' | 0.8 - 1.0 (t) | 13.0 - 15.0 |

| OH | 4.0 - 9.0 (br s) | - |

| NH₂ | 1.5 - 3.5 (br s) | - |

| C-1 | - | 154.0 - 158.0 |

| C-4 | - | 130.0 - 135.0 |

Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

While 1D NMR provides initial data, 2D NMR experiments are required for unequivocal assignment. science.govgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation pathway along the butyl chain (H-1' ↔ H-2' ↔ H-3' ↔ H-4'). It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring (H-2/6 ↔ H-3/5). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. github.io It allows for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the aromatic proton signal at ~7.1 ppm would correlate with the carbon signal at ~129 ppm, assigning them as C-2/6 and H-2/6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems. researchgate.netresearchgate.net Key HMBC correlations would link the butyl chain to the phenyl ring, such as a correlation from the H-1' proton of the butyl group to the aromatic carbons C-3/5 and C-4. This is definitive proof of the attachment point of the butyl group to the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A NOESY spectrum could show through-space correlations between the H-1' proton and the aromatic H-3/5 protons, helping to define the preferred rotational conformation of the aminobutyl group relative to the phenyl ring.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) provides information on the structure in a crystalline or amorphous solid state. acs.org Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique. semanticscholar.org In the solid state, molecules have restricted motion, leading to broad signals that are narrowed by magic-angle spinning. Chemical shifts in ssNMR can differ from solution-state shifts and provide insights into packing effects and hydrogen bonding. rsc.org For this compound, ¹³C CP/MAS NMR could be used to identify the presence of different crystalline forms (polymorphs), as distinct polymorphs would exhibit different chemical shifts due to variations in their crystal lattice environments. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). scispace.com For this compound (C₁₀H₁₅NO), the theoretical exact mass can be calculated. An HRMS experiment using a technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺.

Table 2: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₁₅NO | 165.11536 |

| [M+H]⁺ | C₁₀H₁₆NO⁺ | 166.12319 |

The experimental measurement of the m/z value to four or five decimal places allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. google.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ksu.edu.sa These two methods are often complementary. mdpi.comspectroscopyonline.com

For this compound, the key functional groups are the phenol, the amine, and the alkyl-aromatic structure.

O-H Stretch (Phenol): A very strong and broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. libretexts.org

N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. These may be obscured by the broad O-H band.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Peaks in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-O Stretch (Phenol): A strong band is expected in the 1200-1260 cm⁻¹ region. libretexts.org

Raman spectroscopy would be particularly sensitive to the non-polar bonds, providing strong signals for the aromatic ring C=C bonds and the C-C backbone of the alkyl chain. ksu.edu.sa

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Amine N-H | Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C | Bend | 1500 - 1600 | Medium-Strong | Strong |

| Amine N-H | Bend | 1580 - 1650 | Medium | Weak |

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules. protoxrd.com

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can determine its absolute structure. researchgate.net It would provide highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the phenolic -OH and amine -NH₂ groups, that dictate the crystal packing. researchgate.net This is the gold-standard method for unambiguously determining the solid-state conformation and the packing arrangement. mdpi.com

Powder X-ray Diffraction (PXRD): This technique is used on polycrystalline or powdered samples. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. PXRD is invaluable for polymorph screening, quality control, and identifying the bulk material's crystalline nature without needing a large single crystal.

As of now, a public crystal structure for this compound is not available in crystallographic databases. Analysis of derivatives like 4-aminobenzyl alcohol shows extensive hydrogen-bonding networks that create regular packing patterns in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a stereocenter at the C-1' position of the butyl group, it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration. acs.orgcas.cz

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. rsc.orgpageplace.de Chiral molecules produce a characteristic CD spectrum. The aromatic chromophore in this compound would give rise to CD signals in the UV region. By comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations for both the R and S enantiomers, the absolute configuration of a given sample can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used for stereochemical assignment.

The use of chiroptical methods is well-established for assigning the configuration of natural products and other chiral molecules. nih.gov For instance, thiourea (B124793) derivatives of related amino phenols have been effectively studied using chiroptical and NMR methods to differentiate enantiomers. acs.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-4-(1-Aminoethyl)phenol |

| 2-[(1R)-1-Aminoethyl]phenol |

| 4-Aminobenzyl alcohol |

| Benzoyl isothiocyanate |

Computational and Theoretical Studies of 4 1 Aminobutyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 4-(1-Aminobutyl)phenol (B6149381), these calculations would typically involve methods like Density Functional Theory (DFT) and other ab initio approaches to map out its electronic landscape.

Electronic Structure and Bonding Analysis (Density Functional Theory, Ab Initio Methods)

The electronic structure is characterized by the aromatic phenol (B47542) ring, which acts as an electron-donating group, and the aminobutyl substituent. The nitrogen atom of the amino group and the oxygen of the hydroxyl group influence the electron density of the aromatic ring through resonance and inductive effects. This results in a nuanced distribution of charge across the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenolic) | 1.37 Å |

| O-H (Phenolic) | 0.97 Å | |

| C-N (Amine) | 1.47 Å | |

| C-C (Aromatic Ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-O-H | 109.5° |

| C-C-N | 111.0° | |

| Dihedral Angle | C-C-C-N (Butyl Chain) | ~60° or ~180° |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom of the amino group, reflecting their nucleophilic character. Conversely, the LUMO is likely distributed over the aromatic ring's anti-bonding π* orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -5.0 |

| LUMO | -0.5 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on computational studies of analogous aminophenol compounds.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the aminobutyl side chain in this compound allows it to adopt various conformations, each with a different energy level. Understanding this conformational landscape is crucial for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in solution, including its interactions with solvent molecules and its own internal flexibility. These simulations would likely show that the butyl chain is highly mobile, with rotations around the C-C single bonds leading to a variety of conformers.

Prediction of Stable Conformers and Tautomers

Computational methods can predict the most stable conformations by calculating the potential energy of different spatial arrangements of the atoms. For this compound, the orientation of the aminobutyl group relative to the phenol ring will be a key determinant of conformational stability. Staggered conformations of the butyl chain are generally more stable than eclipsed ones due to reduced steric hindrance.

Tautomerism is also a possibility, with the potential for proton transfer from the phenolic hydroxyl group to the amino group, although the phenolic form is expected to be significantly more stable under normal conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Region/Chemical Shift (δ) | Assignment |

| ¹H NMR | 6.7 - 7.2 ppm | Aromatic Protons |

| 4.5 - 5.5 ppm | Phenolic -OH | |

| 3.0 - 3.5 ppm | Methine (-CH) Proton | |

| 1.0 - 2.0 ppm | Amine (-NH₂) and Methylene (-CH₂) Protons | |

| 0.8 - 1.0 ppm | Methyl (-CH₃) Protons | |

| ¹³C NMR | 150 - 160 ppm | Phenolic C-O |

| 115 - 130 ppm | Aromatic Carbons | |

| 50 - 60 ppm | Methine (-CH) Carbon | |

| 20 - 40 ppm | Methylene (-CH₂) Carbons | |

| 10 - 15 ppm | Methyl (-CH₃) Carbon | |

| IR Spectroscopy | 3200 - 3500 cm⁻¹ | O-H and N-H stretching |

| 2800 - 3000 cm⁻¹ | C-H stretching | |

| 1500 - 1600 cm⁻¹ | Aromatic C=C stretching |

Note: The chemical shifts and vibrational frequencies are illustrative and based on predictions for similar molecular structures. Actual experimental values may vary.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. For a compound like this compound, density functional theory (DFT) would be a primary method for simulating reaction pathways and identifying transition states.

Reaction Pathway Analysis:

Theoretical studies on similar molecules, such as the dimerization of aminophenols or the hydrogenation of nitrophenols, demonstrate the utility of DFT in mapping out reaction coordinates. jbnu.ac.krresearchgate.net For this compound, computational simulations could model various reactions, including electrophilic aromatic substitution, oxidation of the phenol group, or reactions involving the amino group. These simulations calculate the energy of the system as the reactants progress to products, revealing the most energetically favorable pathway.

For instance, a study on the dimerization of aminophenol to a diazene (B1210634) intermediate utilized DFT to derive a reaction mechanism, identifying a rate-determining step with a specific energy barrier. jbnu.ac.kr A similar approach could be applied to predict the behavior of this compound in various chemical environments.

Transition State Identification:

A crucial aspect of reaction mechanism simulation is the identification and characterization of transition states—the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of these fleeting structures, which are often difficult to observe experimentally. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

In a theoretical investigation of the rearrangement reactions of 4-aminophenol (B1666318) clusters, computational models were used to calculate reaction paths and explain experimental observations. aip.org For this compound, identifying transition states would be essential for understanding, for example, the regioselectivity of aromatic ring substitutions.

Illustrative Data for Reaction Pathway Simulation:

The following table represents hypothetical data that could be generated from a DFT study on the electrophilic nitration of a substituted aminophenol, illustrating the types of energetic information obtained from such simulations.

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Initial state of aminophenol and nitrating agent |

| Intermediate 1 | +5.2 | Formation of a sigma complex (ortho-attack) |

| Transition State 1 | +15.8 | Transition state leading to ortho-product |

| Intermediate 2 | +4.8 | Formation of a sigma complex (meta-attack) |

| Transition State 2 | +22.1 | Transition state leading to meta-product |

| Ortho-Product | -10.3 | Final ortho-substituted product |

| Meta-Product | -5.7 | Final meta-substituted product |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico Design and Prediction of Reactivity and Selectivity

In silico methods are instrumental in the rational design of new molecules and in predicting their chemical properties, thereby guiding experimental work and saving resources.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the chemical structure of a compound to its activity, in this case, its reactivity. For phenolic compounds, QSAR studies have been used to predict properties like antioxidant activity and toxicity based on calculated molecular descriptors. nih.govjst.go.jpacs.orgtandfonline.comresearchgate.net These descriptors can include:

Electronic parameters: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons.

Steric parameters: Related to the size and shape of the molecule.

Hydrophobicity parameters: Often represented by the partition coefficient (log P).

By developing a QSAR model for a series of aminophenols, one could predict the reactivity of this compound in various reactions.

Predicting Reactivity and Selectivity:

Computational models can predict the most likely sites of reaction on a molecule. For this compound, the interplay between the electron-donating amino and hydroxyl groups and the steric bulk of the aminobutyl group would govern its reactivity and selectivity in electrophilic aromatic substitution reactions. DFT calculations can determine the electron density at different positions on the aromatic ring, indicating the most nucleophilic (and therefore most reactive) sites.

Furthermore, studies on the electronic spectra of substituted phenols using DFT have shown how substituents influence the electronic structure and, by extension, the reactivity of the molecule. researchgate.netresearchgate.net Such an analysis for this compound could provide valuable insights into its chemical behavior.

Illustrative Data for In Silico Reactivity Prediction:

The following table provides examples of computational descriptors that could be calculated for this compound to predict its reactivity.

| Descriptor | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -5.2 eV | High value suggests susceptibility to electrophilic attack |

| LUMO Energy | +1.5 eV | Indicates potential for accepting electrons |

| Mulliken Charge on C2 | -0.15 | Negative charge suggests a likely site for electrophilic attack |

| Mulliken Charge on C3 | -0.05 | Less negative charge suggests lower reactivity compared to C2 |

| Log P | 1.8 | Moderate hydrophobicity |

This table contains hypothetical data for illustrative purposes and is not based on direct computational results for this compound.

Applications of 4 1 Aminobutyl Phenol As a Synthetic Building Block and Precursor in Chemical Research

Role in the Synthesis of Complex Organic Molecular Architectures

The presence of multiple functional groups—a nucleophilic amine, an acidic phenol (B47542), and an aromatic ring amenable to substitution—makes 4-(1-Aminobutyl)phenol (B6149381) a valuable starting material for the synthesis of intricate organic structures. Its utility spans from being a key precursor for heterocyclic systems to serving as a foundational scaffold for compounds with diverse functionalities.

Precursor to Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound allows it to participate in a variety of cyclization reactions to form these important structural motifs. While direct literature on this compound for heterocycle synthesis is limited, its structural motifs are found in precursors for bicyclic heteroaryl compounds. For instance, related chiral amino-alcohol fragments are utilized in the synthesis of complex fused ring systems, such as pyrido[2,3-d]pyrimidin-7-ones, which are investigated as inhibitors of signaling proteins like SOS1. google.com

The general strategy involves leveraging the amino group as a nucleophile to react with a suitable dielectrophile, leading to the formation of a heterocyclic ring. The phenol group can either be protected and deprotected as needed or participate directly in the reaction sequence. The butyl group substituent on the chiral center can influence the stereochemical outcome of these cyclization reactions, making it a potentially valuable precursor for enantiomerically pure heterocyclic compounds.

Scaffold for the Construction of Multi-functionalized Compounds

The this compound framework serves as an excellent scaffold for developing multi-functionalized molecules, particularly in medicinal chemistry. The primary amine and the phenol group can be selectively modified to introduce a wide range of substituents, thereby tuning the molecule's steric and electronic properties.

Research into beta-2 adrenergic receptor agonists has utilized similar phenolic amine scaffolds. google.comgoogle.com In these studies, the core structure is elaborated by modifying the amine and the aromatic ring to optimize interaction with the biological target. For example, derivatives of 4-(2-amino-1-hydroxyethyl)phenol have been synthesized and evaluated for their therapeutic potential, highlighting the utility of this class of compounds as a template for drug discovery. google.comgoogle.com The synthesis of these derivatives often involves N-alkylation or acylation of the amino group and etherification or substitution on the phenolic ring.

Development of Novel Catalysts and Ligands

The chiral nature of this compound makes it an attractive candidate for the development of new catalysts and ligands for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, as they transfer their stereochemical information to the catalytic center, thereby directing the stereochemical outcome of a reaction. Chiral aminophenols are precursors to a variety of privileged ligand classes.

For instance, chiral aminophenols are used to synthesize bidentate and tridentate ligands that can coordinate with transition metals like nickel, copper, or palladium. dicp.ac.cnnih.gov A notable example is the synthesis of [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands from a chiral aminophenol. dicp.ac.cn These N,N-ligands, featuring a rigid and sterically demanding structure, have been successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving high yields and excellent enantioselectivities (up to 99% ee). dicp.ac.cn The synthesis involves condensation and cyclization reactions where the aminophenol unit provides the crucial chiral environment.

The table below summarizes the performance of representative chiral ligands derived from aminophenol precursors in an asymmetric reaction.

| Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ni(COD)₂ / (Rp)-PYMCOX L1 | (E)-4-phenylbut-3-en-2-one | (R)-4-phenylbut-3-en-2-ol | 98 | 95 |

| Cu(I) / Imidazoline-aminophenol L25 | Benzaldehyde (B42025) + Nitromethane | (R)-1-phenyl-2-nitroethanol | High | 95 |

Data derived from analogous systems described in the literature. dicp.ac.cnnih.gov

Applications in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. Chiral aminophenols and their derivatives have emerged as effective organocatalysts for various transformations. beilstein-journals.orgnih.gov

These catalysts often operate through the formation of iminium or enamine intermediates, or by activating substrates through hydrogen bonding. The bifunctional nature of aminophenols, possessing both a basic amine and an acidic phenol, allows for cooperative catalysis where both functionalities participate in the transition state to accelerate the reaction and control stereoselectivity. For example, aminophenol-based organocatalysts have been employed in the enantioselective allylation of N-phosphinoylimines, achieving high enantioselectivities (76–98% ee). beilstein-journals.org The proposed mechanism suggests that an internal hydrogen bond between the catalyst and the substrate is key to achieving this high level of stereocontrol. beilstein-journals.org

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structural features of this compound suggest its potential utility in the construction of chiral supramolecular assemblies.

The ability of the phenolic hydroxyl group and the amino group to act as hydrogen bond donors and acceptors, combined with the chirality of the molecule, makes it a candidate for forming ordered, helical, or other complex supramolecular structures. nih.govwur.nl In such assemblies, the chirality at the molecular level can be transferred to the macroscopic or nanoscopic level, a phenomenon known as supramolecular chirality. nih.govbilkent.edu.tr

While direct studies on the self-assembly of this compound are not prominent in the literature, related chiral molecules, such as peptide amphiphiles and chiral biphenols, are known to self-assemble into nanofibers, helical polymers, and other chiral nanostructures. bilkent.edu.trrsc.org These assemblies can exhibit unique chiroptical properties, like circularly polarized luminescence. rsc.org By analogy, this compound could be functionalized to enhance its self-assembly properties, potentially leading to new chiral materials with applications in sensing, optics, or asymmetric catalysis.

Self-Assembly Studies and Molecular Recognition

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. Molecular recognition refers to the specific binding between two or more molecules through these interactions. Key to these processes are functionalities that can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

No specific studies on the self-assembly of this compound have been reported. Theoretically, its structure is conducive to such studies. The phenol group can act as a hydrogen bond donor, while the amino group can act as both a hydrogen bond donor and acceptor. The butyl chain provides a hydrophobic segment, and the aromatic ring can participate in π-π stacking interactions. The chirality of the molecule could lead to the formation of chiral supramolecular structures.

In the field of molecular recognition, chiral molecules like this compound are of particular interest for their potential to selectively recognize other chiral molecules. This enantioselective recognition is fundamental in areas such as chiral sensing and separation. However, no research has been published that specifically details the use of this compound for molecular recognition purposes.

Design of Host-Guest Systems

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to the formation of a host-guest complex. This interaction can alter the physical and chemical properties of the guest molecule.

There is no available research describing the use of this compound in the design of host-guest systems. As a potential guest molecule, its phenolic and aminobutyl moieties could interact with a variety of host systems, such as cyclodextrins or crown ethers. The hydrophobic butyl group and aromatic ring would likely favor inclusion within the nonpolar cavity of a host like β-cyclodextrin, while the polar amino and hydroxyl groups could interact with the host's rim. Conversely, polymers or larger molecular architectures incorporating the this compound unit could be designed to act as hosts, although no such examples are present in the current scientific literature.

Bio-inspired and Biomimetic Synthesis Strategies

Bio-inspired and biomimetic syntheses aim to mimic nature's synthetic strategies to create complex molecules and materials. This often involves emulating enzymatic processes or the biosynthesis of natural products.

Mimicking Natural Product Biosynthesis Pathways

Natural products often possess complex architectures and significant biological activity. Biomimetic syntheses of these compounds can provide more efficient and elegant routes compared to traditional synthetic methods. The structure of this compound, containing a phenol and a chiral amine, is reminiscent of substructures found in some alkaloids and other natural products.

A literature review did not reveal any instances where this compound has been used as a starting material or key intermediate in a biomimetic synthesis that mimics a natural product biosynthetic pathway. Its potential in this area remains unexplored.

Design of Functional Biomaterials through Synthetic Routes

Functional biomaterials are designed to interact with biological systems for therapeutic or diagnostic purposes. Their properties are often inspired by biological molecules and structures. The incorporation of molecules like this compound into polymer backbones or as surface modifiers could, in theory, impart specific functionalities.